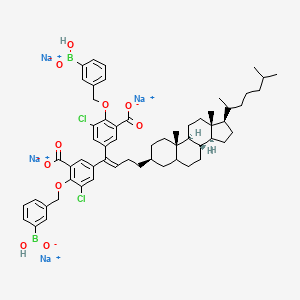

Cosalane derivative

Description

BenchChem offers high-quality Cosalane derivative suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cosalane derivative including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H70B2Cl2Na4O10 |

|---|---|

Molecular Weight |

1123.7 g/mol |

IUPAC Name |

tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate |

InChI |

InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1 |

InChI Key |

ABZNJZXRGKGMJC-OIFNYXQLSA-L |

Isomeric SMILES |

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Cosalane Derivatives: A Comprehensive Technical Guide

Executive Summary

Cosalane (NSC 658586) and its extended derivatives represent a unique class of polymodal viral entry inhibitors. Originally discovered as potent, broad-spectrum anti-HIV agents, these compounds exhibit high efficacy against laboratory, drug-resistant, and clinical HIV-1 isolates, as well as HIV-21[1]. Unlike traditional antiretrovirals that target intracellular enzymes (e.g., reverse transcriptase or protease), Cosalane derivatives act primarily at the cell surface. They disrupt the viral replication cycle prior to reverse transcription by competitively inhibiting the binding of the viral envelope glycoprotein gp120 to the host CD4 receptor, while simultaneously blocking post-attachment membrane fusion2[2].

This guide dissects the structural biology, binding kinetics, and self-validating experimental protocols required to evaluate the mechanism of action (MoA) of Cosalane derivatives.

Molecular Architecture and Pharmacophore Evolution

The foundational architecture of Cosalane consists of a highly lipophilic cholestane skeleton linked to a polyanionic disalicylmethane unit via a three-carbon linker. The cholestane core acts as a hydrophobic anchor, interacting with the viral or host cell membrane, while the disalicylmethane unit provides the negative charge density required for protein-protein interaction disruption3[3].

Rational Design of Extended Derivatives

Structural biology studies of the CD4 D1D2 domain—the primary binding site for HIV-1 gp120—revealed two critical, surface-exposed basic residues: Arg58 and Arg59 . To optimize electrostatic interactions, medicinal chemists iteratively extended the polyanionic pharmacophore of Cosalane by attaching substituted benzoic acid rings or amino acid conjugates (e.g., glutamic acid).

The causality behind this design is purely spatial: maximum antiviral activity is achieved when the proximal and distal carboxylates of the derivative are separated by exactly 8 atoms . This specific atomic spacing allows the molecule to perfectly bridge the distance between Arg58 and Arg59 on the CD4 receptor, locking the binding site and creating profound steric hindrance against gp1204[5].

Core Mechanism of Action (MoA)

Cosalane derivatives do not rely on a single point of failure; they execute a polymodal blockade of viral entry.

-

Primary MoA (Attachment Inhibition): The polyanionic carboxylates engage in ionic interactions with the positively charged arginine and lysine side chains on CD4. Simultaneously, Cosalane binds directly to the V3 loop of gp120. This dual-affinity profile breaks down the gp120-CD4 interface3[3].

-

Secondary MoA (Fusion Inhibition): Even if attachment occurs, extended Cosalane analogues inhibit the subsequent gp41-mediated fusion of the viral envelope with the cell membrane. Notably, highly extended analogues inhibit fusion at lower concentration thresholds than they inhibit attachment, making fusion blockade their dominant therapeutic mechanism2[2].

-

Tertiary MoA (Chemokine Receptor Antagonism): Beyond direct viral interaction, the base Cosalane molecule acts as an antagonist for host chemokine receptors CXCR2 and CCR7, which may modulate local immune cell chemotaxis during infection 6[6].

Fig 1: Dual mechanism of Cosalane derivatives inhibiting HIV-1 attachment and fusion.

Quantitative Binding and Efficacy Data

The structural evolution of Cosalane directly correlates with its pharmacological potency. The table below summarizes the target affinities and effective concentrations of the base molecule versus its optimized derivatives.

| Compound / Derivative | Primary Target / Mechanism | EC₅₀ / IC₅₀ Value | Key Structural Feature |

| Cosalane (Base, NSC 658586) | HIV-1 (gp120-CD4 binding) | ~5.1 µM | Disalicylmethane + Cholestane |

| Cosalane (Base) | CXCR2 Receptor | IC₅₀ = 0.66 µM | N/A |

| Cosalane (Base) | CCR7 Receptor | IC₅₀ = 2.43 µM | N/A |

| Di(glutamic acid) Conjugate | HIV-1 (Attachment & Fusion) | ~0.55 µM | 8-atom spacing between carboxylates |

Data synthesized from[5][6][7]. The di(glutamic acid) conjugate demonstrates a nearly 10-fold increase in potency due to optimal anion spacing.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the mechanism of action of novel Cosalane derivatives, researchers must employ a combination of phenotypic and biochemical assays. The following protocols are designed as self-validating systems, incorporating strict causality checks and internal controls.

Protocol A: Time-of-Addition Assay

Purpose: To definitively pinpoint the exact stage of the viral replication cycle inhibited by the compound. Causality Logic: If a drug targets viral entry/fusion, its efficacy will drop precipitously if added to the cell culture after the virus has already penetrated the membrane. By staggering the addition of the drug, we map its temporal window of activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed CEM-SS T-cells at

cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. -

Viral Inoculation: Infect cells with HIV-1 (strain IIIB or RF) at a multiplicity of infection (MOI) of 0.01. Define this moment as Time = 0h.

-

Staggered Drug Addition: Add the Cosalane derivative (at

concentration) to separate wells at specific intervals: 0h, 1h, 2h, 4h, 8h, and 24h post-infection. -

Internal Controls (Critical): Run parallel time-courses using T-20 (Enfuvirtide) as a fusion inhibitor control (loses efficacy after 2h) and AZT (Zidovudine) as a reverse transcriptase inhibitor control (maintains efficacy up to 8h).

-

Incubation & Readout: Incubate for 48 hours at 37°C (5% CO₂). Quantify viral replication using a p24 antigen ELISA.

-

Validation: A sharp loss of efficacy when Cosalane is added >2 hours post-infection validates that its primary target is an early entry/fusion event1[1].

Fig 2: Step-by-step workflow for the Time-of-Addition assay to determine viral life cycle targets.

Protocol B: Competitive gp120-CD4 Binding ELISA

Purpose: To biochemically confirm that the derivative directly disrupts the gp120-CD4 protein-protein interface. Causality Logic: If Cosalane binds to the D1D2 domain of CD4, it will sterically block recombinant gp120 from docking. A dose-dependent reduction in ELISA absorbance directly proves competitive inhibition.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with 100 ng/well of recombinant soluble CD4 (sCD4) overnight at 4°C.

-

Blocking: Wash plates with PBS-Tween 20 (0.05%) and block with 3% Bovine Serum Albumin (BSA) for 2 hours at room temperature to eliminate non-specific background noise.

-

Competitive Incubation: Pre-incubate recombinant HIV-1 gp120 (50 ng/mL) with varying concentrations of the Cosalane derivative (0.1 µM to 50 µM) for 1 hour at 37°C. Add this mixture to the sCD4-coated wells and incubate for 2 hours.

-

Detection: Wash extensively to remove unbound gp120. Add an anti-gp120 monoclonal antibody conjugated to Horseradish Peroxidase (HRP).

-

Readout & Validation: Develop with TMB substrate and read absorbance at 450 nm. A proportional decrease in optical density (OD) relative to the drug concentration confirms the competitive binding mechanism.

Conclusion & Future Perspectives

Cosalane derivatives highlight the power of structure-based drug design in virology. By mapping the exact spatial geometry of the CD4 receptor's basic residues (Arg58/Arg59) and designing polyanionic pharmacophores with precise 8-atom spacing, researchers successfully engineered molecules capable of dual-inhibition (attachment and fusion). Future development of these compounds may focus on optimizing oral bioavailability while maintaining their potent extracellular mechanisms against emerging viral variants.

References

1.1 - PubMed/NIH[1] 2.3 - SciSpace[3] 3.5 - R Discovery[5] 4.2 - PubMed/NIH[2] 5. 6 - MedChemExpress[6] 6. [1-烯基]-3-氯-2-羟基苯甲酸酯 (Chemical Database Entry: Cosalane Analogues EC50 Data)]() - Molaid[7]

Sources

- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extension of the polyanionic cosalane pharmacophore as a strategy for increasing anti-HIV potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 铵5-[(Z)-1-(3-羧基-5-氯-4-羟基苯基)-4-[(3S,10S,13R,17R)-10,13-二甲基-17-(6-甲基庚烷-2-基)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-十四氢-1H-环戊二烯并[a]菲-3-基]丁-1-烯基]-3-氯-2-羟基苯甲酸酯 - CAS号 154212-56-3 - 摩熵化学 [molaid.com]

Rational Design, Synthesis, and Biological Evaluation of Cosalane Derivatives: A Paradigm in HIV-1 Entry Inhibition

Executive Summary

The development of human immunodeficiency virus type 1 (HIV-1) therapeutics has historically focused on targeting viral enzymes such as reverse transcriptase, integrase, and protease. However, the emergence of multi-drug resistant strains necessitates the exploration of novel targets, specifically viral entry and fusion. Cosalane and its synthetic derivatives represent a unique class of highly lipophilic, polyanionic anti-HIV agents that inhibit viral replication by disrupting the critical interaction between the viral envelope glycoprotein gp120 and the host CD4 receptor[1]. This technical guide explores the structural biology, rational drug design, synthetic workflows, and biological validation protocols underpinning the discovery and optimization of cosalane derivatives.

Structural Biology & Mechanism of Action

HIV-1 viral entry is a multi-step process initiated by the high-affinity binding of the viral envelope glycoprotein gp120 to the host cell CD4 receptor. This binding triggers a conformational change in gp120, exposing a co-receptor binding site (CCR5 or CXCR4), which subsequently leads to gp41-mediated membrane fusion[2].

Cosalane was rationally designed to interrupt this cascade. The molecule consists of two primary domains:

-

The Cholestane Core: A highly lipophilic steroid moiety that anchors the molecule into the viral envelope or the host cell membrane.

-

The Disalicylmethane Pharmacophore: An anionic domain linked to the C-3 position of the cholestane core via a three-carbon linker.

Causality in Mechanism: The primary mechanism of action involves the electrostatic interaction of the negatively charged carboxylate groups of the disalicylmethane unit with positively charged basic amino acid residues (such as arginine and lysine) on the surface of gp120 and the D1D2 domain of CD4[3]. By binding to these exterior surfaces, cosalane acts as a steric and electrostatic shield, preventing the initial gp120-CD4 engagement and subsequent post-attachment events[1].

Caption: Mechanism of action of cosalane derivatives inhibiting HIV-1 viral entry via gp120 blockade.

Rational Design and Structure-Activity Relationship (SAR)

While the original cosalane molecule exhibited a broad range of activity against laboratory and clinical HIV-1 isolates with a high in vitro therapeutic index (>100)[1], its extreme lipophilicity resulted in poor aqueous solubility and suboptimal pharmacokinetics. To address this, SAR campaigns focused on modifying the linker and extending the polyanionic pharmacophore[4].

Pharmacophore Extension and Anion Spacing

To enhance the electrostatic interaction with gp120, researchers synthesized derivatives where the cosalane pharmacophore was extended by attaching additional amino acid side chains (e.g., glycine, aspartic acid, glutamic acid)[5].

-

Causality in Design: The spacing between the carboxylate anions is critical. By inserting amino acids with varying chain lengths, researchers optimized the distance between the proximal and distal carboxylates (spanning 6 to 12 atoms). Proper spatial distribution allows the molecule to simultaneously bridge multiple basic residues on the target viral proteins, drastically increasing binding avidity[5].

Linker Modifications

Early cosalane analogues utilized benzylic ether linkages, which are susceptible to metabolic degradation. Replacing these with amide or methylene linkers improved metabolic stability while retaining the conformational flexibility required for the pharmacophore to adapt to the gp120 surface[3].

Quantitative SAR Data Summary

The following table summarizes the antiviral efficacy of cosalane and its extended polycarboxylate derivatives against different viral strains. Note how the glutamic acid derivative (Compound 46), with optimal anion spacing, outperforms the parent compound in specific strains[5].

| Compound | Structural Modification | HIV-1(RF) EC₅₀ (µM) | HIV-1(IIIB) EC₅₀ (µM) | HIV-2(ROD) EC₅₀ (µM) | CC₅₀ (µM) |

| Cosalane (1) | Parent Compound | 3.4 | 57.6 | 4.0 | >125 |

| Compound 36 | Glycine extension | 3.4 | 57.6 | >125 | >125 |

| Compound 44 | Aspartic Acid extension | 10.7 | 16.6 | 122.0 | >125 |

| Compound 46 | Glutamic Acid extension | 1.1 | 8.9 | 69.6 | >125 |

Data derived from CEM-SS cells (HIV-1RF) and MT-4 cells (HIV-1IIIB, HIV-2ROD). EC₅₀ is the effective concentration reducing viral cytopathic effect by 50%. CC₅₀ is the cytotoxic concentration reducing uninfected cell viability by 50%[5].

Synthetic Methodology: Extended Polycarboxylate Derivatives

The synthesis of cosalane derivatives requires a convergent approach. The following step-by-step protocol details the synthesis of amino acid-extended cosalane polycarboxylates.

Causality in Synthetic Strategy: Carboxylic acids are highly polar and can interfere with coupling reagents, leading to side reactions. Therefore, the amino acid extensions are initially coupled as protected esters. Only in the final step are they subjected to saponification to unmask the active polyanionic pharmacophore required for gp120 binding[5].

Protocol: Synthesis of Glutamic Acid-Extended Cosalane (Compound 46)

-

Activation of Precursor: Dissolve the cosalane dicarboxylic acid precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1-hydroxybenzotriazole (HOBt, 2.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) at 0°C. Stir for 30 minutes to form the activated ester.

-

Amide Coupling: Add L-glutamic acid diethyl ester hydrochloride (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Purification of Intermediate: Filter the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the tetra-ester intermediate.

-

Saponification (Deprotection): Dissolve the tetra-ester in a 1:1 mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of NaOH (10 eq). Stir at room temperature for 12 hours.

-

Isolation of Active Polyanion: Acidify the mixture to pH 2 using 1N HCl. Extract the precipitated polycarboxylic acid with ethyl acetate. Wash with brine, dry, and concentrate. Convert to the tetrasodium salt by titrating with exactly 4.0 eq of NaOH in water, followed by lyophilization to yield the final water-soluble cosalane derivative.

Caption: Step-by-step rational design and synthetic workflow for cosalane polycarboxylate derivatives.

Biological Evaluation Protocols

To validate the efficacy of synthesized cosalane derivatives, a self-validating biological assay system is employed. The Cytopathic Effect (CPE) assay measures the ability of the compound to protect susceptible cells from virus-induced cell death.

Protocol: Anti-HIV Cytopathic Effect (CPE) Assay using XTT

Causality in Assay Design: CEM-SS cells are utilized because they are highly susceptible to HIV-1-induced syncytium formation and rapid cell death. The XTT reagent (a tetrazolium salt) is reduced to a soluble orange formazan dye exclusively by the mitochondrial enzymes of metabolically active, living cells. If the cosalane derivative successfully blocks gp120, the cells survive the viral challenge, and high absorbance is recorded[3].

-

Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Seed cells into 96-well microtiter plates at a density of

cells per well. -

Drug Dilution: Prepare serial half-log dilutions of the cosalane derivative (e.g., from 100 µM down to 0.1 µM) in culture medium and add to the designated wells.

-

Viral Infection: Infect the cells with HIV-1(RF) at a multiplicity of infection (MOI) of 0.01. Include virus-free controls (for CC₅₀ determination) and drug-free infected controls (for maximal CPE).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 6 days.

-

XTT Staining: Add 50 µL of XTT solution (1 mg/mL in PBS containing 0.02 mM phenazine methosulfate) to each well. Incubate for an additional 4 hours at 37°C.

-

Quantification: Measure the absorbance of the soluble formazan dye at 450 nm using a microplate reader.

-

Data Analysis: Calculate the EC₅₀ (concentration protecting 50% of cells from viral CPE) and CC₅₀ (concentration reducing the viability of uninfected cells by 50%) using non-linear regression analysis.

Future Directions

The evolution of cosalane from a highly lipophilic steroid conjugate to a highly tunable, water-soluble polyanionic entry inhibitor demonstrates the power of rational drug design. Current research is expanding the cosalane pharmacophore into dual-action molecules. For instance, removing the steroid core entirely has led to the discovery of alkenyldiarylmethanes (ADAMs), a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs)[4]. Future development will likely focus on supramolecular combinations and targeted delivery systems to maximize bioavailability while minimizing off-target polyanion binding.

References

-

Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. National Institutes of Health (PubMed). Available at: [Link]

-

Cosalane and its analogues: a unique class of anti-HIV agents. National Institutes of Health (PubMed). Available at:[Link]

-

Correlation of Anti-HIV Activity with Anion Spacing in a Series of Cosalane Analogues with Extended Polycarboxylate Pharmacophores. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. The Journal of Organic Chemistry (SciSpace). Available at:[Link]

-

Blocking HIV-1 entry by a gp120 surface binding inhibitor. National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Preliminary Investigation of Cosalane Analogs as Anti-HIV Agents

Abstract

This technical guide provides a comprehensive framework for the initial preclinical evaluation of novel Cosalane analogs as potential anti-HIV therapeutic agents. Cosalane, a compound characterized by a cholestane moiety linked to a dichlorodisalicylmethane pharmacophore, has demonstrated a unique multi-pronged mechanism of action against HIV, including the inhibition of viral entry and key viral enzymes.[1][2] This document outlines the scientific rationale and detailed methodologies for the synthesis, in vitro cytotoxicity profiling, and preliminary antiviral efficacy and mechanism of action studies of Cosalane analogs. The protocols described herein are designed to be self-validating and are grounded in established principles of antiviral drug discovery, providing researchers and drug development professionals with a robust roadmap for identifying and advancing promising new therapeutic candidates.

Introduction: The Rationale for Pursuing Cosalane Analogs

The human immunodeficiency virus (HIV) pandemic continues to be a significant global health challenge, necessitating the development of novel antiretroviral agents that can overcome the limitations of current therapies, such as drug resistance and long-term toxicity. Cosalane and its derivatives represent a compelling class of anti-HIV agents due to their multifaceted mechanism of action.[1] The parent compound, Cosalane, has been shown to inhibit the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells, a critical first step in viral entry.[2][3] Furthermore, it interferes with post-binding events leading to the fusion of the viral and cellular membranes.[2] Some studies also suggest that Cosalane can inhibit key viral enzymes, including reverse transcriptase and protease.[2]

The core structure of Cosalane consists of a lipophilic cholestane "anchor" and a polyanionic dichlorodisalicylmethane "pharmacophore". It is hypothesized that the cholestane moiety facilitates interaction with lipid environments, while the anionic carboxyl groups of the pharmacophore engage with cationic residues on viral or cellular proteins.[4] The exploration of Cosalane analogs is driven by the potential to enhance antiviral potency, improve pharmacokinetic properties, and elucidate the structural requirements for its diverse biological activities. This guide will detail the preliminary steps to synthesize and evaluate novel Cosalane analogs, with a focus on understanding their structure-activity relationships (SAR).[1]

Synthesis of Cosalane Analogs: A Representative Strategy

The synthesis of Cosalane analogs typically involves a convergent approach, where the modified cholestane "anchor" and the functionalized diarylmethane "pharmacophore" are synthesized separately and then coupled. The following diagram illustrates a generalized synthetic scheme for creating analogs with modifications in the linker and pharmacophore regions.

Caption: A generalized convergent synthesis scheme for Cosalane analogs.

The specific chemical reactions and reagents will vary depending on the desired modifications. For instance, altering the length and composition of the linker chain or substituting the benzoic acid rings of the pharmacophore can have significant effects on antiviral activity.[3][5]

In Vitro Evaluation of Cosalane Analogs: A Phased Approach

The preliminary investigation of newly synthesized Cosalane analogs follows a structured workflow designed to efficiently identify promising candidates while minimizing resource expenditure.

Caption: Experimental workflow for the preliminary investigation of Cosalane analogs.

Phase 1: Cytotoxicity Assessment

Before evaluating antiviral efficacy, it is crucial to determine the concentration at which the Cosalane analogs are toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50). The MTT assay is a widely used, reliable colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a suitable human T-cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and recovery.

-

Compound Preparation: Prepare a dilution series of the Cosalane analogs in culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform serial dilutions.

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for a period that mirrors the planned antiviral assay (typically 4-5 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Phase 2: Primary Antiviral Efficacy Screening

This phase aims to determine the concentration of the Cosalane analogs that inhibits 50% of the viral cytopathic effect (EC50).

Protocol: Cell-Based Anti-HIV-1 Cytopathic Effect (CPE) Inhibition Assay

-

Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the cytotoxicity protocol.

-

Compound and Virus Addition: Add 50 µL of serially diluted Cosalane analogs to the wells. Subsequently, add 50 µL of an HIV-1 stock (e.g., HIV-1 NL4-3) at a multiplicity of infection (MOI) known to cause significant cell death in 4-5 days. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described above.

-

Data Analysis: Calculate the percentage of protection from viral CPE for each compound concentration relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.

Data Presentation and Interpretation

The preliminary screening data for a series of Cosalane analogs should be summarized in a clear and concise table to facilitate comparison and the identification of promising candidates. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for prioritizing compounds for further investigation. A higher SI value indicates a greater therapeutic window.

| Compound | CC50 (µM) | EC50 (µM) vs. HIV-1 | Selectivity Index (SI) |

| Cosalane | >100 | 5.1 | >19.6 |

| Analog A | >100 | 2.9 | >34.5 |

| Analog B | 75.2 | 12.5 | 6.0 |

| Analog C | >100 | 0.55 | >181.8 |

Note: The data presented in this table is illustrative and based on representative values from the literature.[3][6]

Preliminary Mechanism of Action (MoA) Studies

Given Cosalane's known multi-target activity, a preliminary investigation into the MoA of promising analogs is warranted. This typically involves a panel of enzymatic assays targeting key stages of the HIV life cycle.

HIV Entry and Fusion

As the primary mechanism of action for Cosalane involves inhibiting viral entry, it is crucial to investigate this for its analogs.[2] A key aspect of this is the binding of the viral gp120 protein to the CD4 receptor on T-cells, followed by a conformational change that facilitates fusion of the viral and cellular membranes.[7]

Caption: Inhibition of HIV entry by Cosalane analogs.

Enzymatic Assays

4.2.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

-

Principle: A non-radioactive, ELISA-based assay that measures the incorporation of digoxigenin-labeled dUTP into a new DNA strand by recombinant HIV-1 RT.

-

Protocol:

-

Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs (including digoxigenin-labeled dUTP).

-

In a 96-well plate, add the reaction mix, diluted HIV-1 RT, and various concentrations of the Cosalane analog. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate at 37°C for 1-2 hours.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.

-

Detect the incorporated digoxigenin with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

-

4.2.2. HIV-1 Integrase (IN) Inhibition Assay

-

Principle: An ELISA-based assay that detects the strand transfer activity of HIV-1 integrase.

-

Protocol:

-

Coat a streptavidin plate with a biotin-labeled donor substrate DNA (DS DNA).

-

Add recombinant HIV-1 integrase, which binds to the DS DNA.

-

Add the Cosalane analog at various concentrations, followed by a target substrate DNA (TS DNA) with a specific tag (e.g., DIG).

-

Incubate at 37°C to allow for the strand transfer reaction.

-

Detect the integrated TS DNA using an anti-tag HRP-conjugated antibody.

-

Develop and measure the colorimetric signal.

-

Determine the IC50 value.

-

4.2.3. HIV-1 Protease (PR) Inhibition Assay

-

Principle: A Fluorescence Resonance Energy Transfer (FRET)-based assay. A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by HIV-1 protease, leading to an increase in fluorescence.

-

Protocol:

-

In a black 96-well plate, add assay buffer, recombinant HIV-1 protease, and various concentrations of the Cosalane analog.

-

Pre-incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the FRET peptide substrate.

-

Immediately measure the increase in fluorescence over time in a fluorescence plate reader.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the IC50 value from the dose-response curve of inhibition.

-

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary investigation of Cosalane analogs as potential anti-HIV agents. By systematically evaluating cytotoxicity, antiviral efficacy, and the preliminary mechanism of action, researchers can identify promising "hit" compounds. Analogs with a high selectivity index and potent activity in both cell-based and enzymatic assays warrant further investigation, including more detailed MoA studies, resistance profiling, and evaluation in more complex cell culture systems, such as peripheral blood mononuclear cells (PBMCs). The ultimate goal of this preliminary phase is to select lead candidates with the most promising therapeutic potential for advancement into more extensive preclinical development.

References

- Cushman, M., & Golebiewski, W. M. (2010). Cosalane and its analogues: a unique class of anti-HIV agents. Mini reviews in medicinal chemistry, 10(10), 966–976.

- Cushman, M., Golebiewski, W. M., McMahon, J. B., Buckheit, R. W., Jr, Clanton, D. J., Weislow, O., Haugwitz, R. D., Bader, J., Graham, L., & Rice, W. G. (1998). Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent. Bioorganic & medicinal chemistry letters, 8(7), 833–836.

-

Luo, P. (2025). Workflow of drug screening. ResearchGate. Retrieved from [Link]

- Cushman, M., Golebiewski, W. M., Pommier, Y., Mazumder, A., Reymen, D., De Clercq, E., Graham, L., & Rice, W. G. (2001). Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores. Journal of medicinal chemistry, 44(5), 703–714.

- Cushman, M., Golebiewski, W. M., Graham, L., Turpin, J. A., Rice, W. G., Fliakas-Boltz, V., & Buckheit, R. W., Jr. (1999). Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. The Journal of Organic Chemistry, 64(16), 5858–5866.

- Cushman, M., Golebiewski, W. M., McMahon, J. B., Buckheit, R. W., Jr, Clanton, D. J., Weislow, O., Haugwitz, R. D., Bader, J., Graham, L., & Rice, W. G. (1994). Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of medicinal chemistry, 37(19), 3040–3050.

- Casimiro-Garcia, A., De Clercq, E., Pannecouque, C., Witvrouw, M., & Cushman, M. (2001). Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments. Bioorganic & medicinal chemistry, 9(11), 2827–2841.

- Cushman, M., Golebiewski, W. M., McMahon, J. B., Buckheit, R. W., Jr, Clanton, D. J., Weislow, O., Haugwitz, R. D., Bader, J., Graham, L., & Rice, W. G. (1994). Design, Synthesis, and Biological Evaluation of Cosalane, a Novel Anti-HIV Agent Which Inhibits Multiple Features of Virus Reproduction. Journal of Medicinal Chemistry, 37(19), 3040-3050.

- Cushman, M., Golebiewski, W. M., Pommier, Y., Mazumder, A., Reymen, D., De Clercq, E., Graham, L., & Rice, W. G. (2000). Anti-HIV activity of a series of cosalane amino acid conjugates. Bioorganic & medicinal chemistry, 8(11), 2577–2588.

- Cushman, M., Golebiewski, W. M., Graham, L., Turpin, J. A., Rice, W. G., Fliakas-Boltz, V., & Buckheit, R. W., Jr. (2000). Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain. Bioorganic & medicinal chemistry, 8(1), 133–141.

- van der Schaar, H. M., van der Linden, L., Lanke, K. H. W., & van Kuppeveld, F. J. M. (2021).

-

Wikipedia. (n.d.). Entry inhibitor. Retrieved from [Link]

-

Virology Research Services. (2021, March 21). Antiviral Drug Screening. Retrieved from [Link]

- Cushman, M., Golebiewski, W. M., Pommier, Y., Mazumder, A., Reymen, D., De Clercq, E., Graham, L., & Rice, W. G. (1995). Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase. Journal of medicinal chemistry, 38(3), 443–452.

-

ResearchGate. (n.d.). Schematic diagram of screening of drug molecules from the antiviral database. Retrieved from [Link]

- Doms, R. W. (2012). Novel Approaches to Inhibit HIV Entry. Viruses, 4(2), 236–249.

- Keener, M. A., Davis-Gardner, M. E., Ho, T., Stashko, M. A., Kireev, D., Williams, D., ... & Frye, S. V. (2018). Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 996-1005.

- Albano, G., Morelli, M., & Aronica, L. A. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 25(21), 5030.

- Bibi, S., & Ghorai, P. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2707-2736.

Sources

- 1. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Entry inhibitor - Wikipedia [en.wikipedia.org]

Exploring the Therapeutic Potential of Novel Cosalane Compounds: A Technical Guide for Drug Development Professionals

Abstract

Cosalane, a synthetic compound characterized by a cholestane scaffold linked to a disalicylmethane moiety, has demonstrated a unique and multifaceted pharmacological profile.[1][2] Initially investigated for its potent anti-HIV activity, recent research has unveiled a broader therapeutic potential for Cosalane and its novel derivatives, extending to anti-inflammatory and anticancer applications. This guide provides an in-depth technical exploration of the core mechanisms of action, detailed experimental protocols for evaluating novel Cosalane compounds, and a summary of key structure-activity relationship insights to guide future drug discovery and development efforts.

Introduction: The Emergence of Cosalane as a Versatile Pharmacophore

Cosalane was originally designed and synthesized as a novel anti-HIV agent.[1] Its unique chemical structure, featuring a lipophilic steroid backbone and an anionic pharmacophore, underpins its diverse biological activities. The initial discovery of its potent inhibition of HIV replication spurred further investigation into its mechanism of action and the synthesis of numerous analogs to enhance its therapeutic index and explore its potential against other diseases.[2][3][4] This guide will delve into the established anti-HIV properties of Cosalane and explore the burgeoning evidence for its utility as an anti-inflammatory and anticancer agent.

Antiviral Potential: A Multi-pronged Attack on HIV

Cosalane and its analogs exhibit potent activity against a broad range of HIV-1 isolates, including drug-resistant strains, as well as HIV-2.[1] A key advantage of Cosalane is its relatively low cytotoxicity, offering a favorable in vitro therapeutic index.[1]

Mechanism of Action: Targeting Viral Entry and Replication

The anti-HIV activity of Cosalane is multifactorial, targeting early stages of the viral life cycle.[1][2] The primary mechanism involves the inhibition of viral entry into host cells.[5]

-

Inhibition of gp120-CD4 Binding: Cosalane's anionic pharmacophore is thought to interact with positively charged residues on the surface of the CD4 receptor, thereby inhibiting the initial binding of the HIV-1 envelope glycoprotein gp120 to the host cell.[2]

-

Post-Attachment Inhibition: Evidence suggests that Cosalane also acts at a step following viral attachment but before reverse transcription, potentially interfering with the conformational changes required for membrane fusion.[1]

-

Enzyme Inhibition: While the primary mechanism is at the entry stage, Cosalane has also been shown to inhibit HIV-1 reverse transcriptase and protease, further contributing to its antiviral effect.[1]

Figure 1: Mechanism of Cosalane's Anti-HIV Activity.

Experimental Protocol: Anti-HIV-1 Plaque Reduction Assay in CEM-SS Cells

This protocol details a method to assess the ability of novel Cosalane compounds to inhibit HIV-1-induced cytopathic effects, specifically syncytia (plaque) formation, in the CEM-SS T-lymphoblastic cell line.

Materials:

-

CEM-SS cells

-

HIV-1 viral stock (e.g., HIV-1RF)

-

Novel Cosalane compounds

-

96-well microtiter plates

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Preparation: Culture CEM-SS cells to a density of approximately 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare serial dilutions of the novel Cosalane compounds in culture medium.

-

Infection: In a 96-well plate, mix the CEM-SS cells, the HIV-1 viral stock (at a pre-determined multiplicity of infection), and the serially diluted Cosalane compounds. Include virus-only and cells-only controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.

-

Syncytia Observation: After incubation, visually inspect the wells under an inverted microscope for the formation of syncytia (multinucleated giant cells), which appear as plaques.

-

MTT Assay for Cell Viability:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral cytopathic effect, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The therapeutic index (TI) is calculated as CC50/EC50.

Anti-Inflammatory Properties: Modulating Chemokine Signaling

Emerging evidence suggests that Cosalane and its derivatives possess significant anti-inflammatory properties, primarily through the modulation of chemokine receptor signaling.

Mechanism of Action: Antagonism of CCR7 and Inhibition of Chemotaxis

Cosalane has been identified as a validated antagonist of the CC-chemokine receptor 7 (CCR7).[6] CCR7 plays a crucial role in the migration of immune cells, and its dysregulation is implicated in various inflammatory diseases.[6]

-

CCR7 Antagonism: Cosalane inhibits the signaling induced by the CCR7 ligands CCL19 and CCL21.[6]

-

Inhibition of RANTES/CCR1-mediated Chemotaxis: Cosalane and its analogs have been shown to inhibit the migration of human monocytes induced by RANTES (CCL5), a chemokine that interacts with the CCR1 receptor.[7] This suggests a broader inhibitory effect on inflammatory cell trafficking.

Figure 3: Putative Anticancer Mechanisms of Novel Cosalane Compounds.

Experimental Protocol: Western Blot Analysis of NF-κB and Akt/mTOR Pathways

This protocol describes a method to investigate the effect of novel Cosalane compounds on the activation of the NF-κB and PI3K/Akt/mTOR signaling pathways in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a line with known activation of the target pathways)

-

Novel Cosalane compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cancer cells and treat with various concentrations of the novel Cosalane compounds for a specified time. Include an untreated control. For NF-κB analysis, a positive control stimulated with an activator like TNF-α may be included.

-

Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add ECL substrate.

-

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Data Summary: Therapeutic Potential of Cosalane Analogs

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) for Cosalane and some of its analogs across different therapeutic areas. This data highlights the potential for developing novel compounds with enhanced potency and selectivity.

| Compound | Therapeutic Area | Assay | Target/Cell Line | IC50/EC50 (µM) | Reference |

| Cosalane | Anti-HIV | Cytopathic Effect | CEM-SS (HIV-1RF) | 5.1 | [5] |

| Cosalane Analog | Anti-HIV | Cytopathic Effect | CEM-SS (HIV-1RF) | 0.55 | [5] |

| Cosalane | Anti-inflammatory | Chemotaxis | MDA-MB-231 (CCR7) | 8.7 | [8] |

| Chalcone Derivative | Anticancer | Cytotoxicity | K562 | 0.97 | [9] |

| Chalcone Derivative | Anticancer | Cytotoxicity | SiHa | 1.22 | [9] |

| Chalcone Derivative | Anticancer | Cytotoxicity | B16 | 1.39 | [9] |

Conclusion and Future Directions

The diverse biological activities of Cosalane and its derivatives position them as a promising class of compounds for further therapeutic development. While the anti-HIV properties are well-established, the exploration of their anti-inflammatory and anticancer potential is a rapidly evolving field. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel Cosalane analogs. Future research should focus on:

-

Synthesizing and screening a wider range of novel Cosalane derivatives to establish comprehensive structure-activity relationships for each therapeutic area.

-

Elucidating the precise molecular targets and downstream signaling pathways involved in the anti-inflammatory and anticancer effects of these compounds.

-

Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Hull-Ryde, E. A., et al. (2018). Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1035-1046. Available at: [Link]

-

IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. Available at: [Link]

-

Cushman, M., et al. (2010). Cosalane and its analogues: a unique class of anti-HIV agents. Mini reviews in medicinal chemistry, 10(10), 941–951. Available at: [Link]

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2025). MDPI. Available at: [Link]

-

Santhosh, K. C., et al. (2000). Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain. Bioorganic & medicinal chemistry, 8(1), 191–200. Available at: [Link]

-

What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Available at: [Link]

-

Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs. (2015). Molecules, 20(6), 11339-11355. Available at: [Link]

-

Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. Available at: [Link]

-

Cushman, M., et al. (1998). Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent. Bioorganic & medicinal chemistry letters, 8(7), 833–836. Available at: [Link]

-

Analogues of Anticancer Natural Products: Chiral Aspects. (2023). Semantic Scholar. Available at: [Link]

-

Cushman, M., et al. (2001). Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments. Bioorganic & medicinal chemistry, 9(11), 3025–3036. Available at: [Link]

-

Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. (n.d.). Springer Link. Available at: [Link]

-

Synthesis and anti-inflammatory effect of chalcones and related compounds. (2001). Chemical & pharmaceutical bulletin, 49(12), 1620–1625. Available at: [Link]

-

Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Amide or Methylene Linkers. (n.d.). SciSpace. Available at: [Link]

-

Development of a human antibody that exhibits antagonistic activity toward CC chemokine receptor 7. (n.d.). PMC. Available at: [Link]

-

IC50 of several anti-inflammatory compounds. (n.d.). ResearchGate. Available at: [Link]

-

Distinct motifs in the chemokine receptor CCR7 regulate signal transduction, receptor trafficking and chemotaxis. (n.d.). KOPS. Available at: [Link]

-

An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation. (2025). MDPI. Available at: [Link]

-

A time-of–drug addition approach to target identification of antiviral compounds. (n.d.). PMC. Available at: [Link]

-

Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (2012). Molecules, 17(12), 14139-14157. Available at: [Link]

-

A New Hybrid δ-Lactone Induces Apoptosis and Potentiates Anticancer Activity of Taxol in HL-60 Human Leukemia Cells. (2020). Semantic Scholar. Available at: [Link]

-

Santhosh, K. C., et al. (2000). Anti-HIV activity of a series of cosalane amino acid conjugates. Bioorganic & medicinal chemistry letters, 10(22), 2505–2508. Available at: [Link]

-

Cushman, M., et al. (2001). Inhibition of RANTES/CCR1-mediated chemotaxis by cosalane and related compounds. Bioorganic & medicinal chemistry letters, 11(1), 59–62. Available at: [Link]

-

The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells. (n.d.). PMC. Available at: [Link]

-

Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10. (2021). MDPI. Available at: [Link]

-

Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (n.d.). PMC. Available at: [Link]

-

Design, Synthesis, and Anti-inflammatory Activity of Methoxyphenyl- and Coumarin-based Chalcone Derivatives by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2025). ResearchGate. Available at: [Link]

-

REVIEW Molecular Mechanisms of Apoptosis and Roles in Cancer Development and Treatment. (n.d.). Semantic Scholar. Available at: [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PMC. Available at: [Link]

-

1.2 Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. Available at: [Link]

-

The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. (n.d.). RSC Publishing. Available at: [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. (2021). MDPI. Available at: [Link]

-

NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. Available at: [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). ResearchGate. Available at: [Link]

-

Targeting the akt/mtor signaling pathway by maprotiline leads to tumor suppression in T-cell lymphoma. (2025). PMC. Available at: [Link]

-

Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of RANTES/CCR1-mediated chemotaxis by cosalane and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Virological Profiling of Cosalane and Its Derivatives: A Technical Guide to Early-Stage HIV-1 Entry Inhibitors

The development of antiviral agents targeting the early stages of the human immunodeficiency virus type 1 (HIV-1) replication cycle represents a critical milestone in mechanistic virology. Cosalane (NSC 658586), a highly potent polyanionic microbicide, emerged from collaborative efforts between Purdue University and the National Cancer Institute (NCI) as a novel class of anti-HIV agents[1]. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act intracellularly, Cosalane acts primarily at the extracellular interface, preventing the initial cytopathic events of viral infection[1].

This technical guide dissects the initial virological studies, mechanistic structural biology, and derivative synthesis of Cosalane, providing a comprehensive, self-validating framework for application scientists and drug development professionals.

Mechanistic Virology: The Dual-Action Entry Inhibition

Cosalane’s molecular architecture consists of a highly lipophilic cholestane core linked to a polyanionic disalicylmethane pharmacophore[1]. This structural duality allows it to interface with both viral and cellular membranes while engaging in specific electrostatic interactions.

-

Inhibition of gp120-CD4 Binding: The primary mechanism of action involves the competitive or allosteric inhibition of the viral envelope glycoprotein gp120 binding to the host cell CD4 receptor[1]. The negatively charged carboxylates of Cosalane form ionic bonds with positively charged amino acid residues (such as arginine and lysine) on the CD4 protein or gp120, effectively neutralizing the electrostatic attraction required for viral attachment[2].

-

Post-Attachment Fusion Inhibition: Beyond initial attachment, Cosalane hinders a secondary post-binding fusion event[1][3]. The causality here is critical: even if transient gp120-CD4 binding occurs in the presence of sub-optimal drug concentrations, the compound restricts the subsequent conformational changes in gp41 necessary for the fusion of the viral envelope with the target cell membrane[1].

Fig 1: Cosalane's dual-inhibition mechanism targeting gp120-CD4 binding and viral fusion.

Structural Evolution and Derivative Synthesis

While the parent Cosalane molecule exhibited a broad range of activity against laboratory, drug-resistant, and clinical HIV-1 and HIV-2 isolates with an in vitro therapeutic index of >100[1], its clinical utility was bottlenecked by poor oral bioavailability (<1%)[3]. This poor permeation was attributed to its extreme lipophilicity and membrane-interacting nature[3]. To circumvent this, medicinal chemists embarked on targeted structure-activity relationship (SAR) campaigns:

-

Bile Acid Analogs: To hijack the ileal bile acid transporter for improved intestinal absorption, the disalicylmethane pharmacophore was attached to a bile acid via a C-17 linker[3]. However, this modification disrupted the delicate hydrophilic-lipophilic balance, resulting in a loss of potency and increased cytotoxicity (e.g., inactive against HIV-1_RF in CEM-SS cells)[3].

-

Extended Polycarboxylate Pharmacophores: Researchers hypothesized that optimizing the anion spacing would enhance CD4 binding. Synthesizing tetracarboxylates with 6 to 12 atoms separating the proximal and distal carboxylates revealed that an 8-atom separation yielded maximum antiviral activity[2]. Among amino acid conjugates, the di(glutamic acid) derivative proved most potent[2].

-

Methylene and Amide Linkers: Replacing benzylic ether linkages with methylene or amide linkers to terminal substituted benzoic acid rings maintained significant antiviral activity against HIV-1_IIIB in MT-4 cells, validating the flexibility of the pharmacophore's spatial arrangement[4].

Quantitative Summary of Cosalane Derivatives

| Derivative / Compound | Structural Modification | Target Assay | Efficacy Profile | Cytotoxicity |

| Cosalane (3) | Disalicylmethane + Cholestane core | HIV-1 / HIV-2 (MT-4) | High Potency (Broad range) | Low (TI > 100) |

| Bile Acid Analog (9) | C-17 steroid linker to bile acid | HIV-1_RF (CEM-SS) | Inactive (EC50 > 150 µM) | High (CC50: 152 µM) |

| Di(glutamic acid) Conjugate | Extended polycarboxylate (8-atom spacing) | HIV-1_RF (CEM-SS) | Maximum activity in amino acid series | Low |

| Methylene-Linked Analog | Terminal benzoic acid via methylene | HIV-1_IIIB (MT-4) | Significant activity | Low |

Core Experimental Protocols: Self-Validating Systems

To establish the virological profile of Cosalane, researchers relied on robust, self-validating experimental workflows. As an application scientist, understanding the causality behind these methodologies is paramount for assay troubleshooting and data interpretation.

Protocol 1: Time-of-Addition Assay (Mechanistic Staging)

Rationale: To definitively prove that Cosalane acts prior to reverse transcription, a synchronized infection model is used. By staggering the addition of the drug, one can pinpoint the exact phase of the viral life cycle it disrupts[1].

Step-by-Step Methodology:

-

Cell Preparation: Seed MT-4 or CEM-SS T-lymphocytes at

cells/well in a 96-well microtiter plate using RPMI 1640 medium. -

Synchronized Infection: Inoculate cells with HIV-1 at a high multiplicity of infection (MOI > 1) at 4°C for 1 hour. Causality: The low temperature allows viral attachment to the CD4 receptor but halts the energy-dependent membrane fusion process, synchronizing the viral entry timeline.

-

Staggered Treatment: Wash unbound virus, then shift the plates to 37°C to initiate fusion. Add Cosalane (at

) at precise intervals post-temperature shift (e.g., 0, 1, 2, 4, 8, 24 hours). Include internal controls: Dextran sulfate (attachment inhibitor) and Zidovudine/AZT (reverse transcriptase inhibitor). -

Quantification: At 48 hours post-infection, quantify viral replication using a p24 antigen capture ELISA.

-

Mechanistic Deduction: If Cosalane loses its protective effect when added 1-2 hours post-infection (mirroring Dextran sulfate but failing earlier than AZT), the system self-validates the hypothesis that it acts exclusively as an entry/attachment inhibitor[1].

Fig 2: Time-of-addition assay workflow for isolating the inhibited viral replication stage.

Protocol 2: gp120-CD4 Binding Inhibition Assay (Target Validation)

Rationale: To isolate the molecular interaction from cellular variables, a cell-free biochemical assay is employed to prove direct interference at the receptor level.

Step-by-Step Methodology:

-

Plate Coating: Coat 96-well plates with 100 ng/well of recombinant soluble CD4 (sCD4) overnight at 4°C.

-

Blocking: Block non-specific binding sites with 3% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature to prevent false positives.

-

Competitive Incubation: Pre-incubate recombinant HIV-1 gp120 (50 ng/mL) with serial dilutions of Cosalane (0.1 µM to 100 µM) for 1 hour at 37°C.

-

Receptor Binding: Transfer the gp120-Cosalane mixture to the sCD4-coated plates and incubate for 2 hours.

-

Detection: Wash extensively with PBS-Tween to remove unbound gp120. Add a horseradish peroxidase (HRP)-conjugated anti-gp120 monoclonal antibody. Develop with TMB substrate and read absorbance at 450 nm.

-

Mechanistic Deduction: A dose-dependent reduction in optical density confirms that Cosalane actively occludes the gp120-CD4 interface. The inclusion of a non-neutralizing anti-gp120 antibody serves as a critical negative control, ensuring the compound does not merely degrade the viral protein but specifically blocks the binding epitope.

Conclusion

The initial virological studies on Cosalane and its derivatives established a foundational blueprint for designing polyanionic viral entry inhibitors. By strategically manipulating the lipophilic core and the spatial arrangement of the polycarboxylate pharmacophore, researchers mapped the electrostatic requirements for neutralizing the gp120-CD4 interaction. The rigorous application of time-of-addition and biochemical binding assays remains a gold standard in the preclinical evaluation of novel antiretroviral therapeutics.

References

-

Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. PubMed / NIH.[Link]

-

Synthesis and anti-HIV activity of a bile acid analog of cosalane. Lirias / KU Leuven.[Link]

-

Correlation of Anti-HIV Activity with Anion Spacing in a Series of Cosalane Analogues with Extended Polycarboxylate Pharmacophores. R Discovery.[Link]

-

Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. SciSpace.[Link]

Sources

- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. scispace.com [scispace.com]

Engineering Cosalane Derivatives: Structural Dynamics, Chemical Properties, and Antiviral Mechanisms

Executive Summary

Cosalane represents a unique class of antiviral agents characterized by a highly specific, dual-action mechanism against human immunodeficiency virus (HIV) replication. Unlike standard nucleoside or non-nucleoside reverse transcriptase inhibitors, cosalane targets the earliest stages of the viral lifecycle: viral attachment and membrane fusion[1]. As a Senior Application Scientist, I present this whitepaper to dissect the structural dichotomy of cosalane, explore the causality behind its structure-activity relationships (SAR), and provide self-validating protocols for the synthesis and evaluation of next-generation cosalane derivatives.

Structural Architecture and Chemical Properties

The pharmacological efficacy of cosalane is fundamentally rooted in its bipartite molecular architecture, which combines a highly lipophilic anchor with a dense polyanionic headgroup.

-

The Cholestane Core (Lipophilic Anchor): The base structure features a cholestane (or cholesterol-derived) steroidal nucleus. This extreme lipophilicity allows the molecule to act as a lipidomimetic, inserting itself directly into the viral envelope or the host cell membrane[2]. The causality here is critical: without this membrane insertion, the molecule cannot achieve the spatial orientation required to block viral entry.

-

The Disalicylmethane Pharmacophore (Polyanionic Headgroup): Linked to the C-3 position of the cholestane core via a three-carbon linker is an aurintricarboxylic acid-like disalicylmethane unit[1]. This polyanionic headgroup remains exposed in the extracellular space, creating a dense field of negative charge.

Chemical Limitations: While metabolically stable, the baseline cosalane molecule suffers from exceptionally poor oral bioavailability (<1%)[3]. Its high molecular weight and extreme lipophilicity prevent passive permeation across the intestinal epithelium, necessitating strategic derivatization to improve pharmacokinetic profiles[3].

Mechanism of Action: The Dual-Inhibition Paradigm

Cosalane prevents the cytopathic effect of HIV by acting prior to reverse transcription[1]. Its mechanism of action is twofold:

-

gp120-CD4 Blockade: The polyanionic carboxylates of cosalane form strong electrostatic interactions with positively charged amino acid residues (specifically Arg58, Arg59, and Lys72) on the D1D2 domain of the host CD4 receptor[4]. This ionic shielding sterically and electrostatically repels the viral envelope glycoprotein gp120.

-

Membrane Fusion Inhibition: Independent of receptor binding, the insertion of the cholestane core into the viral lipid bilayer alters membrane curvature and local lipid raft dynamics, inhibiting the post-attachment fusion of the viral envelope with the target cell membrane[2].

Fig 1. Dual-mechanism pathway of Cosalane derivatives inhibiting HIV entry and fusion.

Structure-Activity Relationship (SAR) & Derivative Engineering

To overcome the limitations of baseline cosalane, researchers have engineered derivatives focused on two primary domains: pharmacophore extension and anchor modification.

Pharmacophore Extension

Crystallographic analysis of the CD4 receptor reveals that the basic residues critical for gp120 binding are spatially distributed. By extending the polyanionic pharmacophore, researchers achieved bidentate binding. Maximum anti-HIV activity is observed when the proximal and distal carboxylates are separated by exactly 8 atoms[5]. For instance, conjugating di(glutamic acid) to the pharmacophore drops the half-maximal effective concentration (EC50) from 5.1 µM to 0.55 µM[6].

Lipophilic Anchor Modification

To address the <1% oral bioavailability, the cholestane core was replaced with a bile acid linker at the C-17 position[3]. The causality behind this design is to hijack the high-capacity ileal bile acid transporter in the gut, shifting the molecule's uptake from passive diffusion to active transport[3].

Quantitative SAR Data Summary

| Compound Variant | Structural Modification | Target Cell / Virus | EC50 (µM) | CC50 (µM) | Primary Advantage |

| Cosalane (1) | Baseline cholestane core | CEM-SS / HIV-1_RF | 5.1 | >100 | Baseline dual-inhibition[6] |

| Extended Analog | Di(glutamic acid) conjugate | CEM-SS / HIV-1_RF | 0.55 | >100 | Enhanced CD4 binding via 8-atom spacing[5],[6] |

| Methylene-Linked | Substituted benzoic acid rings | MT-4 / HIV-1_IIIB | ~0.8 | >100 | Improved receptor shielding[4] |

| Bile Acid Analog | C-17 bile acid linker | MT-4 / HIV-1_IIIB | 62.3 | >125 | Targets ileal transporter for oral uptake[3] |

Experimental Protocols: Synthesis and Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding necessary controls to confirm causality at each step.

Protocol 1: Convergent Synthesis of Extended Pharmacophore Derivatives

Objective: Synthesize an 8-atom spaced polycarboxylate cosalane derivative.

-

Protection & Linkage: Protect the phenolic hydroxyl groups of the starting substituted benzoic acids using acetyl protection. Note: Acetyl protection is preferred over methyl ether protection, as the latter requires harsh Lewis acid conditions for subsequent cleavage, reducing overall yield[3].

-

McMurry Coupling: React the protected ketone intermediates with titanium(IV) chloride and zinc dust in dry THF to form the central tetrasubstituted alkene.

-

Purification (Self-Validation): Because McMurry coupling yields homodimers alongside the desired cross-coupled product, isolate the target molecule using flash chromatography[3]. Validate the structure using 1H-NMR to confirm the alkene formation.

-

Deprotection & Conjugation: Remove the acetyl groups under mild basic conditions. Conjugate glutamic acid residues via amide linkages to achieve the optimal 8-atom separation between proximal and distal carboxylates[5].

Protocol 2: Time-of-Addition Assay for MoA Validation

Objective: Validate that the synthesized derivative acts as an entry/fusion inhibitor rather than a late-stage replication inhibitor.

-

Viral Inoculation: Infect CEM-SS cells with HIV-1_RF at a multiplicity of infection (MOI) of 0.01. Incubate at 4°C for 1 hour to allow viral attachment without initiating membrane fusion.

-

Temperature Shift & Dosing: Shift the culture to 37°C (defined as t=0) to trigger fusion. Add the cosalane derivative (at 10x EC50) to separate wells at t=0, 1h, 2h, and 4h.

-

Control Implementation (Self-Validation): Run parallel time-courses using Dextran Sulfate (a known attachment inhibitor) and Zidovudine/AZT (a reverse transcriptase inhibitor)[1].

-

Endpoint Analysis: At 48 hours post-infection, quantify viral replication via p24 antigen ELISA.

-

Causality Check: If the cosalane derivative loses efficacy when added after 1 hour (mirroring Dextran Sulfate) but before 4 hours (mirroring AZT), it confirms the primary mechanism is early-stage fusion/entry blockade[1].

-

Fig 2. Self-validating workflow for synthesizing and screening Cosalane derivatives.

Broader Pharmacological Horizons

Beyond HIV, the unique structural properties of cosalane have opened new avenues in immunology. Recent high-throughput screening (HTS) campaigns utilizing β-galactosidase enzyme fragment complementation systems have identified cosalane as a potent, validated antagonist of the CC-Chemokine Receptor 7 (CCR7)[7]. Cosalane effectively inhibits both human and murine CCR7 signaling in response to CCL19 and CCL21 agonists at physiologic concentrations, suggesting that cosalane derivatives could be repurposed to address CCR7-associated autoimmune diseases and metastatic cancers[7].

References

1.[1] Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - nih.gov. 1 2.[5] Correlation of Anti-HIV Activity with Anion Spacing in a Series of Cosalane Analogues with Extended Polycarboxylate Pharmacophores - researcher.life. 5 3.[4] Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers - scispace.com. 4 4.[6] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - nih.gov. 6 5.[7] Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - nih.gov.7 6.[2] Lipidomimetic Compounds Act as HIV-1 Entry Inhibitors by Altering Viral Membrane Structure - nih.gov. 2 7.[3] Synthesis and anti-HIV activity of a bile acid analog of cosalane - kuleuven.be. 3

Sources

- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipidomimetic Compounds Act as HIV-1 Entry Inhibitors by Altering Viral Membrane Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. scispace.com [scispace.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Convergent Synthesis Protocol for Novel Cosalane Derivatives with Extended Pharmacophores

Abstract: This application note provides a comprehensive, in-depth guide for the synthesis of novel Cosalane derivatives, a class of potent anti-HIV agents. Cosalane and its analogs function primarily by inhibiting the entry of the HIV virus into host cells, specifically by disrupting the interaction between the viral envelope protein gp120 and the CD4 receptor on T-lymphocytes[1][2][3]. The development of novel derivatives is a key strategy for enhancing antiviral potency, modulating pharmacokinetic properties, and expanding the therapeutic window[4]. This document outlines a robust and versatile convergent synthetic strategy, detailing the preparation of a core polyanionic pharmacophore, its coupling to a steroid scaffold, and the subsequent purification and characterization of the final compounds. The protocols are designed for researchers in medicinal chemistry and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Strategic Overview: A Convergent Approach

The synthesis of complex molecules like Cosalane derivatives is most efficiently achieved through a convergent strategy. This approach involves the independent synthesis of key molecular fragments—the pharmacophore and the scaffold—which are then coupled in a later step. This methodology offers significant advantages over a linear synthesis, including higher overall yields, greater flexibility for creating a library of analogs, and easier purification of intermediates.

Our strategy is divided into three core stages:

-

Synthesis of the Polyanionic Pharmacophore: Creation of the active diarylmethane portion of the molecule, which is responsible for binding to biological targets[3].

-

Preparation of a Functionalized Steroid Scaffold: Modification of a commercially available steroid to introduce a linker with a reactive handle for coupling.

-

Coupling and Final Elaboration: Joining the pharmacophore and scaffold, followed by purification and characterization to yield the final, high-purity Cosalane derivative.

The overall workflow is depicted below.

Caption: Overall workflow for the convergent synthesis of novel Cosalane derivatives.

Part I: Synthesis of the Polyanionic Pharmacophore

The biological activity of Cosalane is attributed to its disalicylmethane pharmacophore, which is structurally related to components of Aurintricarboxylic Acid (ATA)[3]. This section details the synthesis of a representative pharmacophore core via a controlled condensation reaction.

Protocol 2.1: Synthesis of 3,3'-Dicarboxy-4,4'-dihydroxydiphenylmethane

This protocol is adapted from established methods for the synthesis of ATA and its building blocks[5][6]. The reaction condenses salicylic acid with formaldehyde to form the core methylene-bridged diaryl structure.

Materials:

-

Salicylic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Formaldehyde solution (37% in H₂O)

-

Ice

-

Deionized Water

Procedure:

-

Catalyst Preparation (Caution: Highly Exothermic, perform in an ice bath): In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 14.0 g of sodium nitrite in small portions, ensuring the temperature remains below 10°C. The addition will generate nitrogen oxides. Stir until the sodium nitrite is fully dissolved.

-